molecular formula C15H16F3NO B1324246 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile CAS No. 898783-74-9

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile

Cat. No.: B1324246
CAS No.: 898783-74-9
M. Wt: 283.29 g/mol
InChI Key: DAFXTBXSBIZTRX-UHFFFAOYSA-N
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Description

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile is a chemical compound with the molecular formula C15H13F3N2O. It belongs to the family of alpha-ketophenylacetonitriles and is widely used in various fields of research and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with octanenitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Primary amines, secondary amines, and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxo-8-(4-chlorophenyl)octanenitrile
  • 8-Oxo-8-(4-methylphenyl)octanenitrile
  • 8-Oxo-8-(4-fluorophenyl)octanenitrile

Uniqueness

8-Oxo-8-(4-trifluoromethylphenyl)octanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

8-oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-15(17,18)13-9-7-12(8-10-13)14(20)6-4-2-1-3-5-11-19/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFXTBXSBIZTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642280
Record name 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-74-9
Record name η-Oxo-4-(trifluoromethyl)benzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxo-8-[4-(trifluoromethyl)phenyl]octanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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